An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(difluoromethoxy)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(difluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-(difluoromethoxy)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. This document details its chemical identity, and physical characteristics, and outlines standardized experimental protocols for their determination.
Compound Identification and Chemical Structure
5-Bromo-2-(difluoromethoxy)benzoic acid is an aromatic carboxylic acid. The presence of a bromine atom, a difluoromethoxy group, and a carboxylic acid group on the benzene ring makes it a versatile building block in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-Bromo-2-(difluoromethoxy)benzoic acid |
| CAS Number | 438221-79-5[1][2] |
| Molecular Formula | C₈H₅BrF₂O₃[1][2][3] |
| SMILES | O=C(O)C1=CC(Br)=CC=C1OC(F)F[2] |
| InChI | InChI=1S/C8H5BrF2O3/c9-5-2-1-4(8(12)13)6(3-5)14-7(10)11/h1-3,7H,(H,12,13) |
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-Bromo-2-(difluoromethoxy)benzoic acid. Where experimental data is not publicly available, predicted values are provided.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 267.02 g/mol | [1][3] |
| Appearance | Solid (Form may vary) | Assumed based on related compounds |
| Melting Point | Data not available | - |
| Boiling Point | 328.1 ± 42.0 °C | Predicted |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Experimental Protocols for Property Determination
This section provides detailed methodologies for the experimental determination of the key physicochemical properties of 5-Bromo-2-(difluoromethoxy)benzoic acid.
Synthesis and Purification
A generalized workflow for synthesis and purification is presented below.
Caption: General workflow for the synthesis and purification of a chemical compound.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.
-
Apparatus : Capillary melting point apparatus.[6][7][8][9][10]
-
Procedure :
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.[7][8][9]
-
The capillary tube is placed in the heating block of the apparatus alongside a thermometer.[6][7][9]
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[10]
-
The temperature at which the substance first begins to melt (T1) and the temperature at which it becomes completely liquid (T2) are recorded. The melting range is reported as T1-T2.[7]
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[11][12][13]
-
Principle : An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
-
Procedure :
-
Add an excess amount of 5-Bromo-2-(difluoromethoxy)benzoic acid to a flask containing the solvent of interest (e.g., water, ethanol, dichloromethane).[11][12]
-
Seal the flask and place it in a shaker or incubator at a constant temperature. Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.[12]
-
After equilibration, allow any undissolved solid to settle.[14]
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by filtration or centrifugation.[12][14]
-
The concentration of the compound in the clear, saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[12][14]
-
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds like carboxylic acids.[15][16][17][18][19]
-
Principle : A solution of the acidic compound is titrated with a standard basic solution. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.
-
Procedure :
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (often a co-solvent system like methanol/water for sparingly soluble compounds) to a known concentration (e.g., 10⁻⁴ M).[17][18]
-
Calibrate a pH meter using standard buffer solutions.[18]
-
Immerse the pH electrode in the sample solution, which is continuously stirred.[18]
-
Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, measured increments.[18]
-
Record the pH of the solution after each addition, allowing the reading to stabilize.[18]
-
The pKa value corresponds to the pH at the half-equivalence point on the titration curve.
-
Spectroscopic Analysis
Spectroscopic methods are essential for structural elucidation and confirmation of the compound's identity.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol :
-
Expected Data : The ¹H NMR spectrum would show signals for the aromatic protons and the proton of the difluoromethoxy group. The ¹³C NMR would show distinct signals for each carbon atom, and the ¹⁹F NMR would confirm the presence of the difluoromethoxy group.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol (ATR Method) :
-
Expected Data : The spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), C-O stretching, and vibrations associated with the aromatic ring and the C-Br and C-F bonds.
-
-
Mass Spectrometry (MS)
-
Protocol (Electron Ionization - EI) :
-
Expected Data : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (267.02 g/mol , considering isotopes).[1][3] A characteristic fragmentation pattern for a bromo-substituted aromatic acid would also be observed, which can aid in structural confirmation.[33]
-
References
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- 3. 438221-79-5 | 5-Bromo-2-(difluoromethoxy)benzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]
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